5beta-Pregnane-3,20-dione

Catalog No.
S566934
CAS No.
128-23-4
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5beta-Pregnane-3,20-dione

CAS Number

128-23-4

Product Name

5beta-Pregnane-3,20-dione

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1

InChI Key

XMRPGKVKISIQBV-XWOJZHJZSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Synonyms

5β-Pregnane-3,20-dione; 5β-Pregnan-3,20-dione; NSC 82868; U 2411;

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C

The exact mass of the compound 5beta-Pregnane-3,20-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82868. It belongs to the ontological category of C21-steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

5beta-Pregnane-3,20-dione (CAS 128-23-4), also known as 5β-dihydroprogesterone, is an endogenous steroid and a primary metabolite of progesterone, formed via the action of the enzyme 5β-reductase. Its defining feature is the 'cis' fusion of the A and B steroid rings, resulting in a bent molecular geometry. This contrasts sharply with the planar structure of its 5-alpha stereoisomer and is the primary determinant of its distinct biological and physical properties, making it a non-interchangeable tool for specific applications in endocrinology, metabolism research, and neurobiology.

Substituting 5beta-Pregnane-3,20-dione with its 5-alpha isomer is invalid for most applications due to profound functional differences arising from their stereochemistry. The bent structure of the 5-beta form prevents effective binding to cellular targets that recognize the planar 5-alpha isomer, such as certain membrane receptors and metabolic enzymes. For example, immunoassays designed for the 5-alpha isomer show negligible cross-reactivity (1.8%) with the 5-beta form, demonstrating their analytical distinctness. This structural disparity leads to fundamentally different biological activities, particularly in neurosteroid and progestogenic pathways, making the choice of the correct isomer critical for experimental validity and reproducibility.

Negligible Progesterone Receptor Affinity for Unambiguous Metabolic Studies

5beta-Pregnane-3,20-dione exhibits minimal affinity for the progesterone receptor (PR), displaying only 1.2% of the binding affinity of progesterone itself in a competitive binding assay using rhesus monkey uterus preparations. This is in stark contrast to progesterone, the parent signaling molecule, and its 5-alpha reduced metabolite, which retains significant progestogenic activity.

Evidence DimensionRelative Binding Affinity for Progesterone Receptor
Target Compound Data1.2% (relative to Progesterone)
Comparator Or BaselineProgesterone (100%)
Quantified DifferenceReduced binding affinity by a factor of ~83x compared to progesterone.
ConditionsCompetitive radioligand binding assay in rhesus monkey uterus cytosol.

This allows researchers to study progesterone metabolism and the downstream effects of 5β-reductase activity without confounding results from direct progesterone receptor activation.

Essential Analytical Standard for Quantifying 5-beta-Reductase Activity

As the direct product of 5β-reductase, this compound is the required analytical standard for assays measuring the activity of this specific metabolic pathway. Its stereoisomer, 5alpha-pregnane-3,20-dione, is unsuitable for this purpose. The structural difference is sufficient to allow near-complete immunological distinction; an antibody raised against a 5-alpha-pregnanedione conjugate showed only 1.8% cross-reactivity with 5beta-pregnane-3,20-dione, confirming their analytical non-interchangeability.

Evidence DimensionAntibody Cross-Reactivity in Immunoassay
Target Compound Data1.8% cross-reactivity
Comparator Or Baseline5alpha-Pregnane-3,20-dione (100% binding to its specific antibody)
Quantified Difference>55-fold higher antibody specificity for the 5-alpha isomer versus the 5-beta isomer.
ConditionsRadioimmunoassay (RIA) using an antiserum generated against a 5-alpha-pregnanedione-BSA conjugate.

Procurement of this specific isomer is mandatory for accurately quantifying 5β-reductase enzyme kinetics and metabolic flux, as the more common 5-alpha isomer is not a valid substitute or standard.

Stereospecific Inactivity at GABAA Receptors: A Valid Negative Control for Neurosteroid Research

Unlike the metabolites derived from 5alpha-pregnane-3,20-dione (e.g., allopregnanolone), which are potent positive allosteric modulators of GABAA receptors, 5beta-pregnane-3,20-dione and its derivatives are largely inactive at this site. Research has shown that 5α-reduced steroids, but not 5β-steroids, exhibit high efficacy as GABAA receptor modulators and anesthetics. While some minor activity for 5beta-pregnane-3,20-dione has been noted, it is considered relatively low compared to the 3α-hydroxylated metabolites of progesterone, particularly those in the 5-alpha series.

Evidence DimensionGABAA Receptor Modulation
Target Compound DataLow to no activity
Comparator Or Baseline5-alpha-reduced metabolites (e.g., allopregnanolone), which are potent positive modulators
Quantified DifferenceQualitatively and functionally distinct; 5-alpha pathway leads to potent neuroactive modulators while the 5-beta pathway does not.
ConditionsIn vitro and in vivo assays of GABAA receptor function.

This compound is the appropriate negative control for dissecting the neuroactive effects of the 5-alpha-pregnane steroid pathway, ensuring that observed effects are not due to off-target steroid action.

Potent Ligand for Pregnane X Receptor (PXR) to Study Xenobiotic Metabolism

5beta-Pregnane-3,20-dione is recognized as one of the most potent endogenous ligands for the Pregnane X Receptor (PXR). PXR is a critical nuclear receptor that regulates the expression of key drug-metabolizing enzymes, such as CYP3A4. While its 5-alpha isomer also has activity, the high potency of the 5-beta form makes it a key tool for studying PXR activation. In contrast, progesterone itself is a less potent activator of PXR.

Evidence DimensionPXR Agonism
Target Compound DataOne of the most potent endogenous ligands
Comparator Or BaselineProgesterone (weaker agonist)
Quantified DifferenceNot explicitly quantified in the provided text, but identified as a more potent ligand than other related steroids.
ConditionsPXR activation assays.

This makes the compound essential for researchers in pharmacology and toxicology studying the induction of drug metabolism pathways or investigating drug-drug interactions mediated by PXR.

Negative Control in GABAA Receptor Neurosteroid Research

Use as a structurally related but functionally inactive control when investigating the anesthetic, anxiolytic, or anticonvulsant effects of 5-alpha-reduced neurosteroids like allopregnanolone. Its use validates that the observed GABAA modulation is specific to the 5-alpha stereochemistry.

Reference Standard for Metabolic and Diagnostic Assays

Employ as a certified reference standard in chromatography (HPLC, GC-MS) to accurately identify and quantify the products of 5β-reductase in studies of liver disease, endocrinopathies, or drug metabolism. Its stereochemical purity is essential for resolving it from the 5-alpha isomer.

Isolating Non-Progestogenic Effects of Progesterone Metabolism

Administer in cell or animal models to study the biological consequences of the 5-beta metabolic pathway without the confounding effects of progesterone receptor activation, which is a significant variable when using progesterone as the precursor.

Investigating PXR-Mediated Gene Regulation

Utilize as a potent tool to activate the Pregnane X Receptor (PXR) in vitro to study the induction of drug-metabolizing enzymes like CYP3A4 or to screen for compounds that may interfere with this critical xenobiotic response pathway.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

UNII

105J2Q45A0

Other CAS

128-23-4

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Last modified: 08-15-2023

Explore Compound Types